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Compound of Interest

Compound Name: N-(8-Bromooctyl)phthalimide

Cat. No.: B098807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of octylamine, a valuable primary amine in organic synthesis and drug development, utilizing

the Gabriel synthesis pathway with N-(8-Bromooctyl)phthalimide as a key intermediate. This

method offers a reliable route to primary amines, minimizing the over-alkylation often

encountered in direct amination reactions.

Overview
The synthesis of octylamine is achieved in a two-step process. The first step involves the N-

alkylation of potassium phthalimide with 1,8-dibromooctane to form N-(8-
Bromooctyl)phthalimide. The subsequent step is the cleavage of the phthalimide group using

hydrazine hydrate (hydrazinolysis) to liberate the desired primary amine, octylamine.

Data Presentation
The following tables summarize the key reactants, products, and typical yields for the two-stage

synthesis of octylamine.

Table 1: Synthesis of N-(8-Bromooctyl)phthalimide
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Reactant/Product Molecular Formula
Molecular Weight (
g/mol )

Key Properties

Potassium

Phthalimide
C₈H₄KNO₂ 185.22 White solid

1,8-Dibromooctane C₈H₁₆Br₂ 272.02 Colorless liquid

N-(8-

Bromooctyl)phthalimid

e

C₁₆H₂₀BrNO₂ 338.24
White to beige

crystalline powder[1]

Typical Yield ~70-80%

Table 2: Synthesis of Octylamine from N-(8-Bromooctyl)phthalimide

Reactant/Product Molecular Formula
Molecular Weight (
g/mol )

Key Properties

N-(8-

Bromooctyl)phthalimid

e

C₁₆H₂₀BrNO₂ 338.24
White to beige

crystalline powder[1]

Hydrazine Hydrate H₆N₂O 50.06
Colorless fuming

liquid

Octylamine C₈H₁₉N 129.24 Colorless liquid

Phthalhydrazide C₈H₆N₂O₂ 162.15 White solid precipitate

Typical Yield ~80-95%

Experimental Protocols
Protocol 1: Synthesis of N-(8-Bromooctyl)phthalimide

This protocol is adapted from established procedures for the N-alkylation of phthalimides.[2]

Materials:
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Potassium phthalimide

1,8-Dibromooctane

Anhydrous N,N-Dimethylformamide (DMF)

Chloroform

0.1 M Sodium Carbonate solution

Water

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethanol or Isopropanol

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Separatory funnel

Rotary evaporator

Filtration apparatus

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend

potassium phthalimide (1.0 equivalent) in anhydrous DMF.

Add a significant excess of 1,8-dibromooctane (3 to 8 equivalents). The use of excess

dibromoalkane helps to minimize the formation of the bis-phthalimide byproduct.
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Heat the reaction mixture with stirring to 80-100 °C and maintain this temperature for 2-4

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a larger volume of water and transfer to a separatory funnel.

Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).

Combine the organic extracts and wash with 0.1 M sodium carbonate solution to remove any

unreacted phthalimide, followed by a wash with water.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator to remove the chloroform and excess 1,8-

dibromooctane.

The crude N-(8-Bromooctyl)phthalimide can be purified by recrystallization from a suitable

solvent such as ethanol or isopropanol to yield a white to beige crystalline solid.

Characterization Data for N-(8-Bromooctyl)phthalimide:

Melting Point: 49-56 °C[1]

¹H NMR (CDCl₃): Signals for the phthalimide aromatic protons are expected around δ 7.7-7.9

ppm. The methylene protons of the octyl chain will appear as multiplets between δ 1.2-1.8

ppm, with the methylene group attached to the nitrogen at approximately δ 3.7 ppm and the

methylene group attached to the bromine at approximately δ 3.4 ppm.

¹³C NMR (CDCl₃): Carbonyl carbons of the phthalimide are expected around δ 168 ppm.

Aromatic carbons will be in the range of δ 123-134 ppm. The aliphatic carbons of the octyl

chain will appear in the upfield region.

Protocol 2: Synthesis of Octylamine via Hydrazinolysis of N-(8-Bromooctyl)phthalimide

This protocol follows the Ing-Manske procedure for the cleavage of the phthalimide group.[3]

Materials:
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N-(8-Bromooctyl)phthalimide

Ethanol

Hydrazine hydrate

Concentrated Hydrochloric Acid (HCl)

Concentrated Sodium Hydroxide (NaOH) solution

Dichloromethane or other suitable organic solvent

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Filtration apparatus

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve N-(8-Bromooctyl)phthalimide (1.0 equivalent) in ethanol

(approximately 10-20 mL per gram of phthalimide).

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the

reaction by TLC for the disappearance of the starting material. The formation of a white

precipitate (phthalhydrazide) will be observed.
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After the reaction is complete, cool the mixture to room temperature.

Acidify the mixture with concentrated HCl. This step ensures the complete precipitation of

phthalhydrazide.

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small

amount of cold ethanol.

Concentrate the filtrate under reduced pressure to remove the ethanol.

To the remaining aqueous solution, add a concentrated NaOH solution until the pH is

strongly basic (pH > 12) to deprotonate the octylammonium salt.

Transfer the basic aqueous solution to a separatory funnel and extract the liberated

octylamine with dichloromethane (3 x volume of the aqueous layer).

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

Filter off the drying agent and concentrate the organic solution under reduced pressure to

yield the crude octylamine.

The octylamine can be further purified by distillation.
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Step 1: Synthesis of N-(8-Bromooctyl)phthalimide

Step 2: Synthesis of Octylamine

Potassium Phthalimide
N-Alkylation

(DMF, 80-100°C)

1,8-Dibromooctane

N-(8-Bromooctyl)phthalimide

Hydrazinolysis
(Ethanol, Reflux)Hydrazine Hydrate

Octylamine

Phthalhydrazide (byproduct)

Click to download full resolution via product page

Caption: Overall workflow for the two-step synthesis of octylamine.
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N-(8-Bromooctyl)phthalimide

Nucleophilic Attack
on Carbonyl Carbon

Hydrazine (H₂N-NH₂)

Ring Opening

Proton Transfer

Second Nucleophilic Attack

Octylamine +
Phthalhydrazide
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Caption: Mechanism of phthalimide cleavage by hydrazinolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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via-n-8-bromooctyl-phthalimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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